molecular formula C16H17NOS B14215601 Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- CAS No. 827026-23-3

Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-

Cat. No.: B14215601
CAS No.: 827026-23-3
M. Wt: 271.4 g/mol
InChI Key: MHZZLWOYTDWLBI-UHFFFAOYSA-N
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Description

Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- is a chemical compound known for its unique structure and properties It is a member of the methanone family, characterized by the presence of a methanone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- typically involves the reaction of 3-(ethylthio)-4-(methylamino)aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the methanone linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (3-methylphenyl)phenyl-: This compound has a similar structure but lacks the ethylthio and methylamino groups.

    Methanone, (4-methylphenyl)phenyl-: Similar to the above compound but with the methyl group in the para position.

    Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound has a dimethylamino group instead of the ethylthio and methylamino groups.

Uniqueness

Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- is unique due to the presence of both ethylthio and methylamino groups, which impart distinct chemical and biological properties

Properties

CAS No.

827026-23-3

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

[3-ethylsulfanyl-4-(methylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C16H17NOS/c1-3-19-15-11-13(9-10-14(15)17-2)16(18)12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3

InChI Key

MHZZLWOYTDWLBI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)NC

Origin of Product

United States

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